molecular formula C13H14O3 B14298702 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione CAS No. 114591-18-3

6-(4-Methoxyphenyl)hex-5-ene-2,4-dione

Cat. No.: B14298702
CAS No.: 114591-18-3
M. Wt: 218.25 g/mol
InChI Key: MCLOSNALELLWRW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is an organic compound with the molecular formula C13H14O3. It is structurally similar to curcumin and is often used in the study of organic reaction mechanisms. This compound is of interest in various fields of research, including synthetic chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by an aldol condensation to form the desired product .

Industrial Production Methods

The process may involve optimization of reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methoxyphenyl)hex-5-ene-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to curcumin suggests it may exert effects through modulation of signaling pathways involved in inflammation and oxidative stress. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is structurally similar to curcumin and other diarylheptanoids. Compared to curcumin, it has a methoxy group instead of a hydroxyl group, which may influence its reactivity and biological activity. Similar compounds include:

These structural differences can lead to variations in their chemical reactivity and biological effects, highlighting the uniqueness of this compound .

Properties

CAS No.

114591-18-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)hex-5-ene-2,4-dione

InChI

InChI=1S/C13H14O3/c1-10(14)9-12(15)6-3-11-4-7-13(16-2)8-5-11/h3-8H,9H2,1-2H3

InChI Key

MCLOSNALELLWRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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